molecular formula C65H68O7 B3047217 Agn-PC-0lng8C CAS No. 135549-06-3

Agn-PC-0lng8C

Cat. No. B3047217
CAS RN: 135549-06-3
M. Wt: 961.2 g/mol
InChI Key: NCZNYSJLIGBKFO-UHFFFAOYSA-N
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Description

Agn-PC-0lng8C is a novel compound that has gained attention in the scientific community due to its potential as a therapeutic agent. This compound is synthesized through a specific method and has shown promising results in scientific research applications. In

Mechanism of Action

The mechanism of action of Agn-PC-0lng8C is not fully understood. However, it is believed to work by inhibiting specific enzymes and signaling pathways that are involved in inflammation and cancer growth. It may also work by modulating the immune system.
Biochemical and Physiological Effects:
Agn-PC-0lng8C has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines, reduce oxidative stress, and modulate the immune system. It has also been found to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using Agn-PC-0lng8C in lab experiments is that it is a novel compound that has not been extensively studied. This means that there is potential for new discoveries and insights into its mechanism of action and therapeutic potential. However, a limitation is that it is a relatively complex compound to synthesize, which may limit its availability for research purposes.

Future Directions

There are several future directions for research on Agn-PC-0lng8C. One direction is to further explore its potential as an anti-inflammatory agent and its mechanism of action in this regard. Another direction is to investigate its potential as an anti-cancer agent and its efficacy in different types of cancer. Additionally, further research is needed to understand the safety and toxicity profile of Agn-PC-0lng8C.

Synthesis Methods

Agn-PC-0lng8C is synthesized through a specific method that involves the reaction of two compounds. The first compound is Agnuside, which is extracted from the plant Vitex agnus-castus. The second compound is PC-0lng8C, which is a synthetic compound. The reaction between these two compounds results in the formation of Agn-PC-0lng8C.

Scientific Research Applications

Agn-PC-0lng8C has shown promising results in scientific research applications. It has been studied for its potential as an anti-inflammatory agent, anti-cancer agent, and anti-viral agent. In one study, Agn-PC-0lng8C was found to inhibit the growth of cancer cells in vitro. In another study, it was found to have anti-inflammatory effects in animal models.

properties

IUPAC Name

(26,27-dibenzoyloxy-5,11,17,23-tetratert-butyl-28-hydroxy-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9(27),10,12,15(26),16,18,21,23-dodecaenyl) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C65H68O7/c1-62(2,3)51-32-43-28-45-34-52(63(4,5)6)36-47(56(45)70-59(67)40-22-16-13-17-23-40)30-49-38-54(65(10,11)12)39-50(58(49)72-61(69)42-26-20-15-21-27-42)31-48-37-53(64(7,8)9)35-46(29-44(33-51)55(43)66)57(48)71-60(68)41-24-18-14-19-25-41/h13-27,32-39,66H,28-31H2,1-12H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCZNYSJLIGBKFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C(=C1)CC3=CC(=CC(=C3OC(=O)C4=CC=CC=C4)CC5=CC(=CC(=C5OC(=O)C6=CC=CC=C6)CC7=C(C(=CC(=C7)C(C)(C)C)C2)O)C(C)(C)C)C(C)(C)C)OC(=O)C8=CC=CC=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C65H68O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50408779
Record name AGN-PC-0LNG8C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

961.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-Butylcalix[4]arene tribenzoate

CAS RN

135549-06-3
Record name AGN-PC-0LNG8C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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